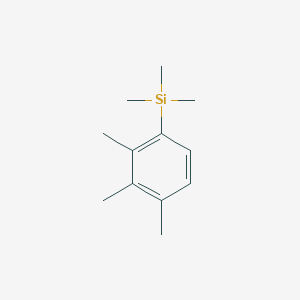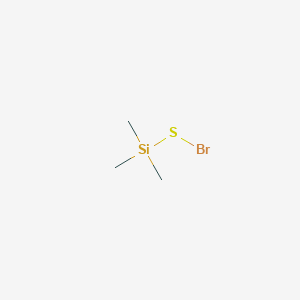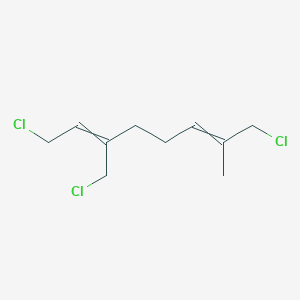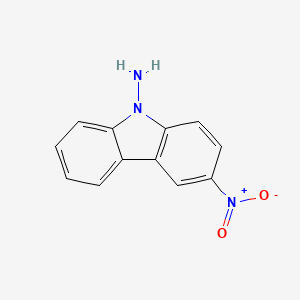
Trimethyl(2,3,4-trimethylphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2,3,4-trimethylphenyl)silane is an organosilicon compound with the molecular formula C12H20Si. It is a derivative of silane, where the silicon atom is bonded to a trimethylphenyl group and three methyl groups. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(2,3,4-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with a Grignard reagent derived from 2,3,4-trimethylbromobenzene. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product.
化学反应分析
Types of Reactions
Trimethyl(2,3,4-trimethylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Hydrosilanes like triethylsilane can be employed.
Substitution: Halogenating agents or organometallic reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
Trimethyl(2,3,4-trimethylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of specialty polymers and coatings.
作用机制
The mechanism by which trimethyl(2,3,4-trimethylphenyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, facilitating reactions such as hydrosilylation. The pathways involved often include the formation of reactive intermediates that can further react to form the desired products.
相似化合物的比较
Similar Compounds
Trimethylsilane: Similar in structure but lacks the trimethylphenyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Contains a phenyl group instead of a trimethylphenyl group.
Uniqueness
Trimethyl(2,3,4-trimethylphenyl)silane is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where such properties are desired.
属性
CAS 编号 |
112277-73-3 |
|---|---|
分子式 |
C12H20Si |
分子量 |
192.37 g/mol |
IUPAC 名称 |
trimethyl-(2,3,4-trimethylphenyl)silane |
InChI |
InChI=1S/C12H20Si/c1-9-7-8-12(13(4,5)6)11(3)10(9)2/h7-8H,1-6H3 |
InChI 键 |
IAGDVFQGHLAUPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)[Si](C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)

![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)



![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)




